molecular formula C9H6BrNO2 B1410398 4-Bromo-3-cyano-5-methylbenzoic acid CAS No. 1805189-00-7

4-Bromo-3-cyano-5-methylbenzoic acid

Cat. No.: B1410398
CAS No.: 1805189-00-7
M. Wt: 240.05 g/mol
InChI Key: PZHILQUIDSYAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-cyano-5-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-5-methylbenzoic acid typically involves the bromination of 3-cyano-5-methylbenzoic acid. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyano-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the methyl group.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-cyano-5-methylbenzoic acid.

    Reduction: 4-Bromo-3-amino-5-methylbenzoic acid.

    Oxidation: 4-Bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-cyano-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-methylbenzoic acid depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group in substitution reactions, while the cyano group can participate in nucleophilic addition reactions. The methyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.

Comparison with Similar Compounds

    4-Bromo-3-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.

    3-Cyano-5-methylbenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Bromo-3-cyano-5-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group, which can alter its physical and chemical properties.

Uniqueness: 4-Bromo-3-cyano-5-methylbenzoic acid is unique due to the presence of both a bromine atom and a cyano group, providing a combination of reactivity and functionality that is valuable in various synthetic applications.

Properties

IUPAC Name

4-bromo-3-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHILQUIDSYAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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